Absence of Direct Head-to-Head Comparison Data for CAS 1444381-11-6 vs. Closest Analog (4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide
As of May 2026, no published study directly compares (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6) with its closest congeneric analog, (4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1825509-08-7), in any enzymatic, cellular, or in vivo assay. This evidence dimension is fundamentally characterized by the absence of data for the target compound, not by a measured difference. The comparator (4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide has one publicly reported data point: an IC50 of 219 nM against HDAC in human HeLa nuclear extract, recorded in the BindingDB database (BDBM50141177, CHEMBL3759583) [1]. No HDAC IC50, no GlyT1 Ki, no antimicrobial MIC, and no other target-specific or phenotypic quantitative activity has been published or indexed for CAS 1444381-11-6 in any searchable authoritative database .
| Evidence Dimension | HDAC inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly available data for CAS 1444381-11-6 |
| Comparator Or Baseline | (4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1825509-08-7): IC50 = 219 nM |
| Quantified Difference | Not calculable; target compound lacks any activity measurement in this assay system |
| Conditions | HDAC inhibition in human HeLa cells nuclear extract using Fluor de lys substrate, 15 min incubation, fluorometric readout [1]. |
Why This Matters
For procurement decisions, this confirms that no functional equivalence between the 3-chloro-4-fluoro and 4-fluoro analogs can be assumed; the presence or absence of the 3-chloro substituent may either enhance, diminish, or abolish target engagement, and this remains experimentally uncharacterized.
- [1] BindingDB Entry BDBM50141177 (CHEMBL3759583). IC50 = 219 nM; HDAC inhibition in human HeLa cells nuclear extract. View Source
